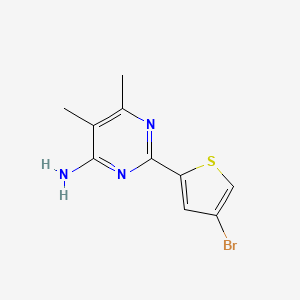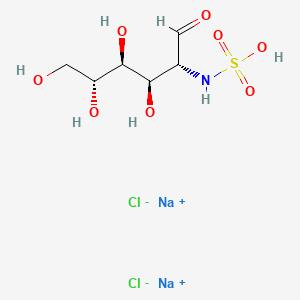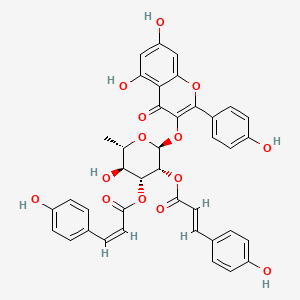
E,Z-Platanoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E,Z-Platanoside is a natural flavonoid glycoside isolated from the leaves of the Platanus acerifolia (London plane tree). This compound is known for its significant biological activities, particularly its antibacterial properties against Staphylococcus aureus . The structure of this compound includes a quercetin backbone with acylated rhamnopyranoside moieties, which contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
E,Z-Platanoside can be synthesized through a series of enzymatic reactions that involve the acylation of flavonoid glycosides. The process typically starts with the extraction of flavonoid glycosides from plant sources, followed by acylation using specific enzymes that facilitate the attachment of acyl groups to the flavonoid backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Platanus acerifolia leaves. The leaves are harvested, dried, and subjected to solvent extraction to isolate the flavonoid glycosides. The extracted compounds are then purified using chromatographic techniques to obtain this compound in its pure form .
化学反应分析
Types of Reactions
E,Z-Platanoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the flavonoid backbone, altering its properties.
Substitution: This compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .
科学研究应用
E,Z-Platanoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of acylation on flavonoid glycosides.
作用机制
E,Z-Platanoside exerts its effects through several mechanisms:
Antibacterial Activity: The compound inhibits bacterial growth by targeting the bacterial cell wall and interfering with essential enzymes involved in cell wall synthesis.
Anti-inflammatory Activity: This compound modulates inflammatory pathways by inhibiting the activity of matrix metallopeptidases (MMPs), which are involved in the degradation of extracellular matrix components.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
相似化合物的比较
Similar Compounds
Z,E-Platanoside: Another flavonoid glycoside with similar antibacterial properties but different acylation patterns.
E,E-Platanoside: A related compound with distinct biological activities due to its unique acylation configuration.
Kaempferol-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside: A similar compound with different acyl groups attached to the flavonoid backbone.
Uniqueness
E,Z-Platanoside is unique due to its specific acylation pattern, which enhances its binding affinity to molecular targets and contributes to its potent biological activities. The relative configuration of the acyl groups (E/Z) significantly affects the compound’s interaction with binding pockets in targeted proteins, making it a valuable compound for drug development .
属性
分子式 |
C39H32O14 |
|---|---|
分子量 |
724.7 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1 |
InChI 键 |
HKZIBACORRUGAC-DJVSQZLHSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


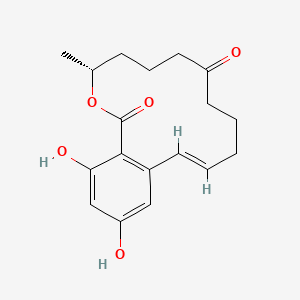
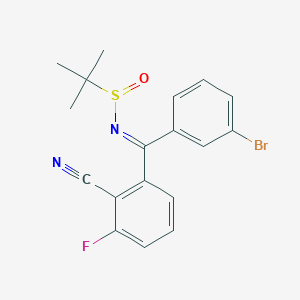
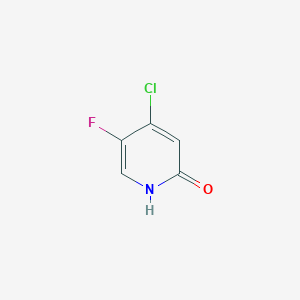

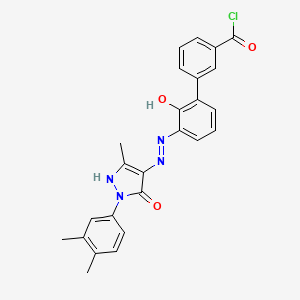
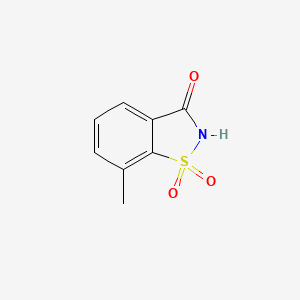

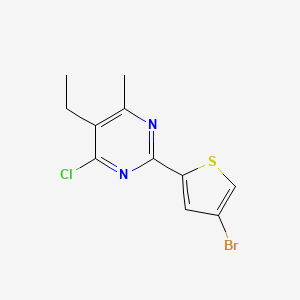
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

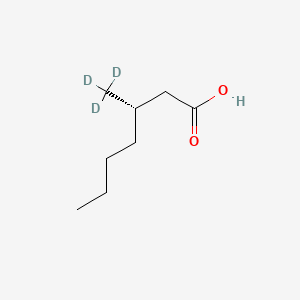
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
